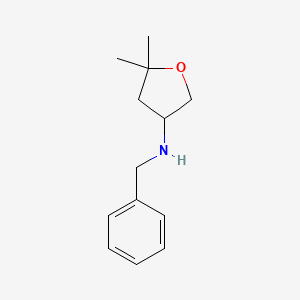

N-benzyl-5,5-dimethyloxolan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5,5-dimethyloxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2)8-12(10-15-13)14-9-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXDTXXZNSUHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-benzyl-5,5-dimethyloxolan-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for N-benzyl-5,5-dimethyloxolan-3-amine, a novel amine with potential applications in pharmaceutical research and development. The synthesis is presented as a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. This document includes detailed experimental protocols, tabulated quantitative data for key reactions, and visual representations of the synthetic workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a secondary amine featuring a substituted tetrahydrofuran (oxolane) moiety. The presence of the N-benzyl group and the gem-dimethyl substituted heterocyclic core suggests its potential as a scaffold in medicinal chemistry for the development of new therapeutic agents. This guide outlines a logical and feasible three-step synthesis for this compound, focusing on established and reliable chemical transformations.

Overall Synthetic Pathway

The proposed synthesis of this compound is a three-step sequence, beginning with the formation of a key alcohol intermediate, followed by its oxidation to a ketone, and culminating in a reductive amination to yield the target compound.

Experimental Protocols and Data

Step 1: Synthesis of 5,5-dimethyltetrahydrofuran-3-ol

The synthesis of the key alcohol intermediate can be approached through a multi-step sequence starting from isobutyraldehyde and vinylmagnesium bromide, followed by epoxidation and intramolecular cyclization.

Experimental Protocol:

-

Grignard Reaction: To a solution of vinylmagnesium bromide (1.0 M in THF, 1.2 eq.) at 0 °C under an inert atmosphere, a solution of isobutyraldehyde (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4,4-dimethylpent-1-en-3-ol.

-

Epoxidation and Cyclization: The crude 4,4-dimethylpent-1-en-3-ol is dissolved in dichloromethane and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq.) is added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude epoxide is then treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene at elevated temperature to facilitate intramolecular cyclization to 5,5-dimethyltetrahydrofuran-3-ol. Purification is achieved by column chromatography.

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1a | Isobutyraldehyde, Vinylmagnesium bromide | - | THF | 0 to RT | 3 | 75-85 |

| 1b | 4,4-dimethylpent-1-en-3-ol | m-CPBA, p-TSA | DCM, Toluene | 0 to 110 | 12 | 60-70 |

Table 1: Summary of reaction parameters for the synthesis of 5,5-dimethyltetrahydrofuran-3-ol.

Step 2: Oxidation to 5,5-dimethyloxolan-3-one

The secondary alcohol is oxidized to the corresponding ketone using a TEMPO-catalyzed oxidation system.

Experimental Protocol:

To a solution of 5,5-dimethyltetrahydrofuran-3-ol (1.0 eq.) and TEMPO (0.01 eq.) in dichloromethane at -5 °C, trichloroisocyanuric acid (TCCA, 1.0 eq.) is added in portions, maintaining the temperature between -5 and 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour. The reaction is monitored by GC-MS. Upon completion, the reaction mixture is filtered, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 5,5-dimethyloxolan-3-one, which can be purified by distillation or column chromatography.

| Reactant | Oxidizing System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 5,5-dimethyltetrahydrofuran-3-ol | TEMPO/TCCA | Dichloromethane | -5 to RT | 1 | ~95 (GC) |

Table 2: Summary of reaction parameters for the oxidation to 5,5-dimethyloxolan-3-one.

Step 3: Reductive Amination to this compound

The final step involves the formation of the target secondary amine via reductive amination of the ketone with benzylamine. A catalytic hydrogenation approach is presented here.

Experimental Protocol:

In a high-pressure autoclave, 5,5-dimethyloxolan-3-one (1.0 eq.), benzylamine (1.0 eq.), and a gold on titania catalyst (4 wt% Au/TiO₂, 100 mg per 6.6 mmol of ketone) are mixed in toluene. The reactor is sealed, flushed with hydrogen gas, and then pressurized to 30 bar with hydrogen. The reaction mixture is heated to 100 °C with vigorous stirring (900 rpm). The reaction progress is monitored by GC-MS. After completion, the reactor is cooled to room temperature and depressurized. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

| Ketone | Amine | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Typical Yield (%) |

| 5,5-dimethyloxolan-3-one | Benzylamine | 4 wt% Au/TiO₂ | H₂ | Toluene | 100 | 30 | 70-80 |

Table 3: Summary of reaction parameters for the reductive amination.[1][2][3]

Workflow and Logical Relationships

The following diagram illustrates the logical flow of the synthesis, highlighting the transformation of key functional groups at each stage.

Conclusion

The presented synthesis provides a robust and scalable pathway to this compound. Each step utilizes well-documented and reliable chemical transformations, making this guide a valuable resource for researchers in drug discovery and organic synthesis. The detailed protocols and tabulated data offer a clear roadmap for the practical execution of this synthesis, enabling the production of this novel compound for further investigation.

References

The Diverse Biological Activities of Substituted Oxolanamine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The oxolanamine (aminotetrahydrofuran) scaffold is a privileged structural motif in medicinal chemistry, conferring favorable physicochemical properties that have led to its incorporation into a range of biologically active compounds. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted oxolanamine derivatives, with a focus on their activities as antibacterial agents, histamine H₃ receptor antagonists, and sigma receptor ligands.

Oxolanamine Derivatives as Antibacterial Agents

A notable class of oxolanamine derivatives with antibacterial potential are the N-substituted N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamides. These compounds have been synthesized and evaluated for their ability to inhibit bacterial growth.

Quantitative Antibacterial Activity

While initial studies have characterized the antibacterial effects of some derivatives as moderate, detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values are essential for a thorough understanding of their potency. The table below summarizes the antibacterial activity of a series of synthesized N-substituted N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamides against various bacterial strains.

| Compound ID | R-Group | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | B. subtilis (MIC µg/mL) | Reference |

| 5a | Methyl | >100 | >100 | >100 | >100 | [1][2] |

| 5b | Ethyl | >100 | >100 | >100 | >100 | [1][2] |

| 5c | Propyl | 50 | 50 | 75 | 50 | [1][2] |

| 5d | Isopropyl | 75 | 100 | >100 | 75 | [1][2] |

| 5e | Butyl | 25 | 50 | 50 | 25 | [1][2] |

| 5f | Benzyl | 25 | 25 | 50 | 25 | [1][2] |

| Ciprofloxacin | (Control) | 0.5 | 0.25 | 1 | 0.5 | - |

Note: MIC values are representative and may vary based on specific experimental conditions.

Experimental Protocols

Synthesis of N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide (3): Tetrahydrofuran-2-ylmethylamine (1) is reacted with 4-chlorobenzenesulfonyl chloride (2) in an aqueous medium with controlled pH for 3 hours. The resulting N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide (3) is collected by filtration in a slightly acidic medium.[1][2]

Synthesis of N-substituted derivatives (5a-f): Compound (3) and various alkyl/aralkyl halides (4a-f) are stirred in dimethylformamide (DMF) with sodium hydride (NaH) as an activator. The final products are isolated via solvent extraction or filtration.[1][2]

Antibacterial Activity Assay (Broth Microdilution Method): The antibacterial activity is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains are cultured in Mueller-Hinton broth. The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microtiter plate. An equal volume of the bacterial suspension (adjusted to a specific McFarland standard) is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis and Screening Workflow

Oxolanamine Derivatives as Histamine H₃ Receptor Antagonists

The histamine H₃ receptor (H₃R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), where it acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters. Antagonists of the H₃R have therapeutic potential for treating a range of CNS disorders.

Quantitative Binding Affinity Data

A series of tetrahydrofuran-based compounds have been synthesized and evaluated for their binding affinity at the human histamine H₃ receptor. The table below presents the inhibition constants (Kᵢ) for selected derivatives.

| Compound ID | R₁ Group | R₂ Group | hH₃R Kᵢ (nM) |

| 6a | H | 4-chlorophenyl | 15.3 |

| 6b | Methyl | 4-chlorophenyl | 8.7 |

| 6c | H | 4-fluorophenyl | 22.1 |

| 6d | Methyl | 4-fluorophenyl | 12.5 |

| 7a | H | Cyclohexyl | 45.2 |

| 7b | Methyl | Cyclohexyl | 28.9 |

| Mepyramine | (Control) | - | 2.5 |

Experimental Protocols

Radioligand Binding Assay for Histamine H₃ Receptor: The binding affinity of the test compounds for the human H₃ receptor is determined using a radioligand competition binding assay. Membranes from HEK293 cells stably expressing the human H₃ receptor are used.

-

Membrane Preparation: HEK293T cells expressing the H₃R are collected, resuspended in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and sonicated. The cell lysate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.

-

Binding Assay: The assay is performed in a 96-well plate in a total volume of 550 µL.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

Radioligand: [³H]-N-α-Methylhistamine.

-

Procedure: 15 µg of membrane protein is incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H₃R ligand (e.g., 10 µM clobenpropit).

-

-

Incubation and Filtration: The mixture is incubated for 2 hours at 25°C. The reaction is terminated by rapid filtration through a GF/C filter plate using a cell harvester. The filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ values are determined by non-linear regression analysis of the competition curves, and the Kᵢ values are calculated using the Cheng-Prusoff equation.

Histamine H₃ Receptor Signaling Pathway

Oxolanamine Derivatives as Sigma Receptor Ligands

Sigma receptors (σ₁ and σ₂) are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. They are implicated in various cellular functions and are targets for the treatment of CNS disorders and cancer.

Quantitative Binding Affinity Data

Substituted aminotetrahydrofurans have been investigated for their affinity towards sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The binding affinities (Kᵢ) of representative compounds are presented below.

| Compound ID | R Group | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |

| 8a | Benzyl | 12.5 | 250.1 |

| 8b | 4-Methoxybenzyl | 8.2 | 180.5 |

| 8c | 4-Chlorobenzyl | 15.8 | 310.2 |

| 9a | Phenethyl | 5.1 | 95.7 |

| 9b | 4-Methoxyphenethyl | 3.9 | 78.3 |

| (+)-Pentazocine | (σ₁ Control) | 2.1 | 1500 |

| DTG | (Non-selective Control) | 10.5 | 11.2 |

Experimental Protocols

Sigma Receptor Radioligand Binding Assay: The affinity of compounds for sigma-1 and sigma-2 receptors is determined using radioligand binding assays with rat liver or guinea pig brain homogenates.

-

Tissue Preparation: Liver or brain tissue is homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet is resuspended to obtain the membrane preparation.

-

Sigma-1 Binding Assay:

-

Radioligand: [³H]-(+)-pentazocine.

-

Procedure: Membrane homogenate is incubated with [³H]-(+)-pentazocine and various concentrations of the test compound in Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific binding is determined using a high concentration of haloperidol (10 µM).

-

-

Sigma-2 Binding Assay:

-

Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine).

-

Procedure: The assay is performed in the presence of a masking agent for the sigma-1 receptor (e.g., 1 µM of (+)-pentazocine) to ensure selective binding to the sigma-2 receptor. Membrane homogenate is incubated with [³H]-DTG, the masking agent, and the test compound.

-

Non-specific binding is determined using a high concentration of haloperidol (10 µM).

-

-

Incubation and Filtration: The reaction mixtures are incubated at 25°C for 2-4 hours and then filtered through glass fiber filters (GF/C) pre-soaked in polyethyleneimine. The filters are washed with ice-cold buffer.

-

Data Analysis: Radioactivity is quantified by liquid scintillation counting. IC₅₀ values are calculated from competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.

Logical Relationship in Sigma Receptor Ligand Evaluation

Conclusion

Substituted oxolanamine derivatives represent a versatile and valuable class of compounds with a wide spectrum of biological activities. The examples presented herein, targeting bacterial pathogens, histamine H₃ receptors, and sigma receptors, underscore the potential of the aminotetrahydrofuran scaffold in the development of novel therapeutic agents. Further exploration of the chemical space around this core structure, guided by detailed structure-activity relationship studies and mechanism-of-action investigations, is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of N-benzyl-5,5-dimethyloxolan-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of N-benzyl-5,5-dimethyloxolan-3-amine. The synthesis is achieved via the reductive amination of 5,5-dimethyldihydrofuran-3(2H)-one with benzylamine. This document outlines the underlying chemical principles, a detailed experimental protocol, and a step-by-step guide to calculating the theoretical yield, a crucial metric for reaction efficiency assessment.

Reaction Scheme

The synthesis of this compound proceeds through a reductive amination reaction. This two-step, one-pot process involves the formation of an imine intermediate from the reaction of a ketone (5,5-dimethyldihydrofuran-3(2H)-one) and a primary amine (benzylamine), followed by the reduction of the imine to the corresponding secondary amine using a reducing agent such as sodium borohydride.

The balanced chemical equation for the overall reaction is as follows:

C₆H₁₀O₂ (5,5-dimethyldihydrofuran-3(2H)-one) + C₇H₉N (Benzylamine) + [Reducing Agent] → C₁₃H₁₉NO (this compound) + Byproducts

For the purpose of a simplified stoichiometric calculation with sodium borohydride, the reaction can be represented as:

4 C₆H₁₀O₂ + 4 C₇H₉N + NaBH₄ → 4 C₁₃H₁₉NO + NaBO₂ + 2 H₂

However, for practical laboratory synthesis and theoretical yield calculations, a 1:1 molar ratio between the ketone and the amine is typically used, with the reducing agent in slight excess. The theoretical yield is determined by the limiting reactant between the ketone and the amine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount (Hypothetical) | Moles (Hypothetical) |

| 5,5-dimethyldihydrofuran-3(2H)-one | C₆H₁₀O₂ | 114.14 | ~1.05 (estimated) | 5.00 g | 0.0438 |

| Benzylamine | C₇H₉N | 107.15 | 0.981 | 4.90 mL (4.81 g) | 0.0449 |

| Sodium Borohydride | NaBH₄ | 37.83 | Not applicable (solid) | 1.83 g | 0.0484 |

| This compound | C₁₃H₁₉NO | 205.30 | Not applicable (product) | - | - |

Experimental Protocol (Hypothetical)

This protocol is a representative procedure for the reductive amination synthesis of this compound and is used as a basis for the subsequent theoretical yield calculation.

Materials:

-

5,5-dimethyldihydrofuran-3(2H)-one (5.00 g, 0.0438 mol)

-

Benzylamine (4.90 mL, 0.0449 mol)

-

Sodium borohydride (1.83 g, 0.0484 mol)

-

Methanol (100 mL)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add 5,5-dimethyldihydrofuran-3(2H)-one (5.00 g) and methanol (100 mL).

-

Stir the mixture at room temperature until the ketone is fully dissolved.

-

Add benzylamine (4.90 mL) to the solution and stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.83 g) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane (100 mL) and a saturated aqueous sodium bicarbonate solution (50 mL) to quench any unreacted reducing agent.

-

Transfer the mixture to a separatory funnel, shake, and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation involves the following steps:

Step 1: Determine the Moles of Each Reactant

First, calculate the number of moles of each reactant using their mass, molar mass, and density (if applicable).

-

Moles of 5,5-dimethyldihydrofuran-3(2H)-one:

-

Mass = 5.00 g

-

Molar Mass = 114.14 g/mol

-

Moles = Mass / Molar Mass = 5.00 g / 114.14 g/mol = 0.0438 mol

-

-

Moles of Benzylamine:

-

Volume = 4.90 mL

-

Density = 0.981 g/mL

-

Mass = Volume × Density = 4.90 mL × 0.981 g/mL = 4.81 g

-

Molar Mass = 107.15 g/mol

-

Moles = Mass / Molar Mass = 4.81 g / 107.15 g/mol = 0.0449 mol

-

Step 2: Identify the Limiting Reactant

The limiting reactant is the reactant that is completely consumed first in a chemical reaction and limits the amount of product that can be formed. Based on the balanced equation, the stoichiometric ratio between 5,5-dimethyldihydrofuran-3(2H)-one and benzylamine is 1:1.

-

Moles of 5,5-dimethyldihydrofuran-3(2H)-one = 0.0438 mol

-

Moles of Benzylamine = 0.0449 mol

Comparing the number of moles, 5,5-dimethyldihydrofuran-3(2H)-one is present in a smaller amount. Therefore, it is the limiting reactant .

Step 3: Calculate the Theoretical Moles of Product

The moles of product formed are determined by the moles of the limiting reactant and the stoichiometry of the reaction. Since the molar ratio between the limiting reactant (5,5-dimethyldihydrofuran-3(2H)-one) and the product (this compound) is 1:1, the theoretical moles of the product are equal to the moles of the limiting reactant.

-

Theoretical Moles of this compound = 0.0438 mol

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the theoretical moles of the product to grams using its molar mass.

-

Molar Mass of this compound = 205.30 g/mol

-

Theoretical Yield = Theoretical Moles × Molar Mass

-

Theoretical Yield = 0.0438 mol × 205.30 g/mol = 8.99 grams

Thus, the theoretical yield of this compound for this hypothetical reaction is 8.99 grams. The actual yield obtained from the experiment would then be compared to this value to calculate the percent yield.

Visualizations

Diagram of the Reductive Amination Signaling Pathway:

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow for Theoretical Yield Calculation:

Caption: Logical workflow for theoretical yield determination.

N-benzyl-5,5-dimethyloxolan-3-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of N-benzyl-5,5-dimethyloxolan-3-amine, a compound of interest in various research and development applications.

Molecular Data Summary

The fundamental molecular characteristics of this compound are summarized in the table below for quick reference and comparison.

| Property | Value |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.3 g/mol |

This data is derived from established chemical databases and provides a foundational understanding of the compound's composition and mass.[1][2]

Methodology for Determination of Molecular Weight and Formula

The molecular formula and weight are determined through a combination of structural analysis and calculation based on atomic masses.

Experimental Protocol: Determination of Molecular Formula

-

Structural Elucidation: The chemical structure of this compound is first determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Atom Counting: Once the structure is confirmed, the number of atoms for each element (Carbon, Hydrogen, Nitrogen, and Oxygen) is counted.

-

Carbon (C): 13 atoms

-

Hydrogen (H): 19 atoms

-

Nitrogen (N): 1 atom

-

Oxygen (O): 1 atom

-

-

Formula Assignment: Based on the atom count, the molecular formula is assigned as C13H19NO.[1][2]

Experimental Protocol: Calculation of Molecular Weight

-

Atomic Weight Reference: Standard atomic weights for each element are utilized:

-

C: 12.011 u

-

H: 1.008 u

-

N: 14.007 u

-

O: 15.999 u

-

-

Calculation: The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula:

-

Molecular Weight = (13 * 12.011) + (19 * 1.008) + (1 * 14.007) + (1 * 15.999)

-

Molecular Weight = 156.143 + 19.152 + 14.007 + 15.999 = 205.301 g/mol

-

-

Rounding: The calculated value is typically rounded to an appropriate number of significant figures, resulting in 205.3 g/mol .[2]

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its fundamental molecular properties.

Caption: Logical flow from chemical name to molecular properties.

References

A Technical Guide to the Potential Research Applications of N-benzyl-5,5-dimethyloxolan-3-amine

Disclaimer: The compound N-benzyl-5,5-dimethyloxolan-3-amine is not extensively documented in publicly available scientific literature. Consequently, this guide presents potential research applications based on the analysis of its structural motifs and the known activities of analogous compounds. The experimental protocols and data provided are illustrative and intended to serve as a framework for potential investigation.

Core Compound Profile

This compound is a heterocyclic compound featuring a benzylamine moiety attached to a substituted oxolane (tetrahydrofuran) ring. The benzylamine group is a well-known pharmacophore present in a wide range of biologically active molecules, while the substituted oxolane ring provides a specific three-dimensional scaffold.[1][2]

| Property | Value | Source |

| Molecular Formula | C13H19NO | [PubChem] |

| Molecular Weight | 205.30 g/mol | [PubChem] |

| SMILES | CC1(CC(CO1)NCC2=CC=CC=C2)C | [PubChem] |

| InChIKey | GSXDTXXZNSUHDR-UHFFFAOYSA-N | [PubChem] |

| Predicted XlogP | 2.0 | [PubChem] |

| Predicted Properties | Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 2 | [ChemScene] |

Note: Data sourced from computational predictions in the absence of experimental validation.[3][4]

Potential Research Applications

The structural components of this compound suggest several promising avenues for research, primarily in neuroscience and antimicrobial discovery.

Neuroscience: Catecholamine Reuptake Inhibition

A significant body of research demonstrates that benzylamine derivatives can act as potent inhibitors of catecholamine transporters, particularly the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5][6] These transporters are critical for terminating synaptic transmission by clearing neurotransmitters from the synaptic cleft. Inhibition of this process prolongs the action of norepinephrine and dopamine, a mechanism central to the therapeutic effects of many antidepressants and psychostimulants.

The N-benzyl group, combined with a tertiary or secondary amine, is a key feature for this activity.[5] Therefore, this compound is a strong candidate for investigation as a novel NET/DAT inhibitor.

Potential research uses:

-

Tool Compound: As a selective or dual inhibitor to probe the roles of NET and DAT in neuronal circuits and behavior.

-

Therapeutic Lead: As a starting point for the development of novel treatments for depression, ADHD, narcolepsy, and other CNS disorders.

References

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic and Methodological Analysis of N-benzyl-5,5-dimethyloxolan-3-amine: A Technical Overview

Researchers, scientists, and drug development professionals seeking comprehensive data on N-benzyl-5,5-dimethyloxolan-3-amine will find a notable absence of published experimental spectroscopic and methodological information. While computational predictions offer some insight, a thorough experimental characterization of this compound remains to be publicly documented.

A systematic search of scientific literature and chemical databases reveals a significant gap in the available experimental data for this compound. Key spectroscopic identifiers, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, are not present in readily accessible scientific databases. Furthermore, detailed experimental protocols for its synthesis and purification are not described in the reviewed literature. This lack of information extends to its potential biological activities and associated signaling pathways.

Predicted Physicochemical and Mass Spectrometry Data

While experimental data is unavailable, computational predictions from publicly available sources such as PubChem provide some basic information regarding the compound with the molecular formula C13H19NO.[1]

| Property | Predicted Value | Source |

| Molecular Formula | C13H19NO | PubChem[1] |

| Monoisotopic Mass | 205.14667 Da | PubChem[1] |

| Predicted Collision Cross Section (Ų) | ||

| [M+H]+ | 146.5 | PubChem[1] |

| [M+Na]+ | 152.5 | PubChem[1] |

| [M-H]- | 153.6 | PubChem[1] |

Synthesis and Analysis Workflow: A General Approach

In the absence of a specific protocol for this compound, a general synthetic and analytical workflow can be conceptualized. This serves as a foundational guide for researchers aiming to synthesize and characterize this molecule.

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Conclusion and Future Directions

The current body of scientific literature lacks the specific experimental data required for a comprehensive technical guide on this compound. The predicted data provides a starting point, but experimental validation is crucial. Future research efforts should focus on the synthesis of this compound, followed by rigorous spectroscopic characterization using NMR, IR, and MS to provide the foundational data necessary for further investigation into its chemical properties and potential biological applications. The development and publication of detailed experimental protocols would be of significant value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 5,5-dimethyloxolan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and development. The introduction of alkyl groups to an amine can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. 5,5-dimethyloxolan-3-amine is a valuable building block, and its N-alkylated derivatives are of interest for the synthesis of novel chemical entities. This document provides detailed protocols for the N-alkylation of 5,5-dimethyloxolan-3-amine via two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides. Reductive amination is often the method of choice due to its high efficiency and broad substrate scope, while direct alkylation represents a classical and straightforward alternative.[1][2][3][4]

Key Experimental Protocols

Two primary methods for the N-alkylation of 5,5-dimethyloxolan-3-amine are presented below.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly effective method for the controlled N-alkylation of primary amines.[3] The reaction proceeds in a one-pot fashion, where the amine first condenses with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent to yield the N-alkylated amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly employed for this transformation.[5]

Materials and Equipment:

-

5,5-dimethyloxolan-3-amine

-

Aldehyde (R-CHO) or Ketone (R₁R₂C=O)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet (optional, for sensitive substrates)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware for extraction and purification

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 5,5-dimethyloxolan-3-amine (1.0 equiv.).

-

Dissolve the amine in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add the aldehyde (1.0-1.2 equiv.) or ketone (1.0-1.5 equiv.) to the solution.

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or enamine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. The addition may be exothermic.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 5,5-dimethyloxolan-3-amine.

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. Over-alkylation to form tertiary amines or even quaternary ammonium salts can be a competing side reaction, particularly with reactive alkyl halides.[6]

Materials and Equipment:

-

5,5-dimethyloxolan-3-amine

-

Alkyl halide (R-X, where X = I, Br, or Cl)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware for extraction and purification

Procedure:

-

In a round-bottom flask, dissolve 5,5-dimethyloxolan-3-amine (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (2.0-3.0 equiv.) or triethylamine (1.5-2.0 equiv.).

-

Add the alkyl halide (1.0-1.2 equiv.) to the mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts if a solid base was used.

-

If DMF was used as the solvent, dilute the mixture with a larger volume of ethyl acetate or dichloromethane and wash extensively with water to remove the DMF.

-

Transfer the organic solution to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Data Presentation: Comparison of N-Alkylation Protocols

| Parameter | Protocol 1: Reductive Amination | Protocol 2: Direct Alkylation |

| Alkylating Agent | Aldehyde or Ketone | Alkyl Halide (I, Br, Cl) |

| Key Reagent | Sodium triacetoxyborohydride | Base (e.g., K₂CO₃, Et₃N) |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Acetonitrile (CH₃CN), DMF |

| Temperature | Room Temperature | Room Temperature to 80 °C |

| Reaction Time | 12 - 24 hours | 4 - 48 hours |

| Key Advantages | High selectivity for mono-alkylation, mild conditions, broad substrate scope. | Simple setup, readily available reagents. |

| Potential Issues | Requires stoichiometric reducing agent. | Risk of over-alkylation, may require heating, potential for side reactions. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 5,5-dimethyloxolan-3-amine.

References

- 1. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thegauntgroup.com [thegauntgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for N-benzyl-5,5-dimethyloxolan-3-amine in Medicinal Chemistry

Disclaimer: The following application notes and protocols are based on the analysis of the structural motifs of N-benzyl-5,5-dimethyloxolan-3-amine and their established roles in medicinal chemistry. As of the latest literature review, no specific studies or patents have been published on this particular compound. Therefore, the information presented herein is intended to serve as a guide for potential research and development, drawing analogies from structurally related compounds.

Introduction

This compound is a novel chemical entity that combines two key pharmacophores: the N-benzyl group and a substituted oxolane (tetrahydrofuran) ring. While this specific molecule is not yet characterized in the medicinal chemistry literature, its constituent parts are well-established in numerous FDA-approved drugs and biologically active compounds. This document outlines the potential therapeutic applications, hypothetical experimental protocols, and a framework for the investigation of this compound and its derivatives.

The oxolane ring is a prevalent scaffold in a variety of natural products and pharmaceuticals, contributing to a range of biological activities including anticancer, antimicrobial, and antifungal effects.[1] It is a versatile five-membered cyclic ether that can influence molecular conformation and physicochemical properties.[2][3]

The N-benzyl group is a common substituent in drug discovery, known for its ability to fine-tune efficacy and physicochemical properties. This motif can engage in crucial cation-π interactions with target proteins, thereby enhancing binding affinity and potency.[4]

The strategic combination of these two moieties in this compound suggests its potential as a scaffold for developing novel therapeutics in various disease areas.

Potential Therapeutic Applications

Based on the known activities of related N-benzyl and oxolane-containing compounds, this compound could be a valuable starting point for drug discovery programs in the following areas:

-

Oncology: The tetrahydrofuran motif is present in several natural products with potent cytotoxic activity against cancer cell lines.[1][5] The N-benzyl group can be tailored to interact with specific residues in the active sites of kinases or other cancer-related enzymes.

-

Infectious Diseases: Derivatives of N-benzylamines and oxolanes have demonstrated antimicrobial and antiviral activities.[1] For instance, the tetrahydrofuran ring is a key component in several HIV protease inhibitors.[6]

-

Central Nervous System (CNS) Disorders: The lipophilicity and structural features of this scaffold may allow for penetration of the blood-brain barrier, making it a candidate for the development of agents targeting CNS disorders.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A plausible synthetic route to this compound is via reductive amination of a suitable oxolanone precursor.

Step 1: Synthesis of 5,5-dimethyloxolan-3-one This starting material can be synthesized from commercially available precursors through established organic chemistry reactions.

Step 2: Reductive Amination

-

Reaction: To a solution of 5,5-dimethyloxolan-3-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.1 eq).

-

Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

-

Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol describes a general method for assessing the cytotoxic effects of the compound on a panel of human cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Data Presentation

Quantitative data from biological assays should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |

| A549 | Lung Carcinoma | 28.7 ± 3.5 |

| HCT116 | Colorectal Carcinoma | 12.5 ± 1.8 |

| HeLa | Cervical Cancer | 35.1 ± 4.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Antiviral Activity against a Model Virus (e.g., Influenza A)

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | 8.9 ± 1.3 | >100 | >11.2 |

| Oseltamivir (Control) | 0.5 ± 0.1 | >100 | >200 |

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI = CC₅₀/EC₅₀.

Visualizations

Proposed Drug Discovery Workflow

Caption: A generalized workflow for the preclinical development of a novel chemical entity.

Hypothetical Target Signaling Pathway: PI3K/Akt/mTOR

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.

Conclusion and Future Directions

While this compound remains an unexplored molecule, its structural components suggest significant potential for medicinal chemistry applications. The provided protocols and conceptual frameworks offer a starting point for its synthesis and biological evaluation.

Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and full structural elucidation of this compound.

-

Broad Biological Screening: Evaluation against a diverse range of biological targets, including cancer cell lines, viruses, and bacteria, to identify initial areas of activity.

-

Library Synthesis: The generation of a library of analogs with modifications to both the oxolane and N-benzyl moieties to establish structure-activity relationships (SAR).

-

Computational Studies: The use of molecular modeling and docking studies to predict potential biological targets and guide the design of more potent derivatives.

By systematically investigating this novel scaffold, researchers may uncover new lead compounds for the development of future therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrofuran‐containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies [m.x-mol.net]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Tertiary Amines: Detailed Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tertiary amines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The following sections outline common and effective synthetic strategies, including reductive amination and N-alkylation of secondary amines, complete with step-by-step procedures, quantitative data, and characterization guidelines.

Introduction

Tertiary amines are organic compounds containing a nitrogen atom bonded to three alkyl or aryl groups. Their unique chemical properties make them valuable intermediates and final products in organic synthesis and medicinal chemistry. The synthesis of tertiary amines with high purity and yield is a critical task in drug discovery and development. This application note details reliable and reproducible methods for their preparation in a laboratory setting.

Synthetic Strategies

Two of the most prevalent and versatile methods for the synthesis of tertiary amines are reductive amination and N-alkylation of secondary amines.

-

Reductive Amination: This method involves the reaction of a secondary amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. This one-pot procedure is highly efficient and offers a broad substrate scope.

-

N-Alkylation of Secondary Amines: This classical approach involves the direct alkylation of a secondary amine with an alkylating agent, typically an alkyl halide, in the presence of a base. While effective, this method can sometimes lead to the formation of quaternary ammonium salts as byproducts.

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Amine via Reductive Amination

This protocol describes the synthesis of N-benzyl-N-methylphenethylamine from N-methylphenethylamine and benzaldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

N-methylphenethylamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of N-methylphenethylamine (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add benzaldehyde (1.1 mmol, 1.1 equiv).

-

Stir the mixture at room temperature for 20 minutes.

-

Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tertiary amine.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Tertiary Amine via N-Alkylation of a Secondary Amine

This protocol details the synthesis of N,N-dibenzylmethylamine from dibenzylamine and methyl iodide using potassium carbonate as the base.

Materials:

-

Dibenzylamine

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve dibenzylamine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).

-

Add potassium carbonate (2.0 mmol, 2.0 equiv) to the solution.

-

Add methyl iodide (1.2 mmol, 1.2 equiv) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate using a rotary evaporator.

-

Dissolve the residue in diethyl ether (20 mL) and wash with deionized water (2 x 10 mL) and then brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

-

Purify the product by column chromatography if necessary.

Data Presentation

The following table summarizes typical yields for the synthesis of various tertiary amines using the described methods. Yields are dependent on the specific substrates and reaction conditions.

| Entry | Secondary Amine | Carbonyl/Alkyl Halide | Method | Product | Yield (%) |

| 1 | Dibenzylamine | Benzaldehyde | Reductive Amination | Tribenzylamine | 92 |

| 2 | Piperidine | Acetone | Reductive Amination | N-isopropylpiperidine | 85 |

| 3 | Morpholine | Cyclohexanone | Reductive Amination | N-cyclohexylmorpholine | 88 |

| 4 | Pyrrolidine | Benzyl bromide | N-Alkylation | N-benzylpyrrolidine | 95 |

| 5 | Diethylamine | Ethyl iodide | N-Alkylation | Triethylamine | 90 |

| 6 | N-methylaniline | Iodomethane | N-Alkylation | N,N-dimethylaniline | 93 |

Experimental Workflow and Logic

The general workflow for the synthesis and purification of tertiary amines is depicted below. The process begins with the selection of appropriate starting materials, followed by the chemical reaction, workup to isolate the crude product, and finally, purification and characterization to obtain the pure tertiary amine.

Caption: General workflow for the synthesis of tertiary amines.

Purification and Characterization

Purification:

Crude tertiary amines are typically purified by column chromatography on silica gel.[1] Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, it is common to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic solution), to the eluent system.[2] Alternatively, basic alumina can be used as the stationary phase.[2]

Characterization:

The structure and purity of the synthesized tertiary amines can be confirmed by various spectroscopic methods.

-

Infrared (IR) Spectroscopy: A key feature in the IR spectrum of a tertiary amine is the absence of N-H stretching bands, which are typically observed between 3300 and 3500 cm⁻¹ for primary and secondary amines.[3][4] The presence of C-N stretching vibrations can be observed in the region of 1250-1020 cm⁻¹, though these are often weak and can be difficult to assign definitively.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the carbon atoms adjacent to the nitrogen atom are deshielded and typically appear in the range of 2.2-2.8 ppm. The absence of a broad, exchangeable N-H proton signal is indicative of a tertiary amine.[5]

-

¹³C NMR: The carbon atoms directly bonded to the nitrogen atom are also deshielded and typically resonate in the 30-60 ppm range.[3]

-

-

Mass Spectrometry (MS): Mass spectrometry is a valuable tool for determining the molecular weight of the synthesized tertiary amine and for fragmentation analysis to confirm its structure.

By following these detailed protocols and characterization guidelines, researchers can reliably synthesize and verify a wide range of tertiary amines for their specific applications in research and development.

References

Application Notes and Protocols: N-benzyl-5,5-dimethyloxolan-3-amine as a Potential Ligand

Disclaimer: The following application notes and protocols are provided as a guideline for the initial characterization of N-benzyl-5,5-dimethyloxolan-3-amine. As of the date of this document, there is a significant lack of published experimental data regarding the specific biological activity of this compound. The proposed applications and experimental designs are therefore based on the structural characteristics of the molecule and the known activities of structurally related N-benzyl and oxolane-containing compounds. All experiments should be conducted with appropriate controls and a thorough literature search for any newly available information is recommended.

Introduction

This compound is a small molecule with structural features that suggest potential as a ligand for various biological targets.[1][2] The presence of a benzyl group attached to a cyclic amine (oxolane) is a common motif in pharmacologically active compounds, including those targeting central nervous system (CNS) receptors. The N-benzyl group can significantly influence the binding affinity and functional activity of ligands at their respective receptors.[3] This document outlines a series of protocols to investigate the potential of this compound as a novel ligand, focusing on its characterization through binding assays, functional assays, and initial cytotoxicity profiling.

Potential (Hypothesized) Applications

Based on its chemical structure, this compound may exhibit activity as a modulator of:

-

G-Protein Coupled Receptors (GPCRs): Many N-benzyl substituted compounds are known to interact with aminergic GPCRs, such as serotonin (5-HT) and dopamine receptors.[3] The oxolane ring may confer selectivity for specific receptor subtypes.

-

Ion Channels: The amine moiety could potentially interact with ion channels, although this is a broader and less specific hypothesis.

-

Enzyme Inhibition: While less common for this structural class, the compound could be screened against various enzymes, such as monoamine oxidase (MAO) or other enzymes involved in neurotransmitter metabolism.

Initial screening should therefore focus on a panel of CNS-related GPCRs.

Experimental Protocols

The following protocols provide a general framework for the initial characterization of this compound.

The overall workflow for characterizing a novel compound like this compound is depicted below.

References

Application of N-benzyl-5,5-dimethyloxolan-3-amine in Catalysis: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

While the broader class of chiral amines and their derivatives are extensively used in catalysis, the specific scaffold of N-benzyl-5,5-dimethyloxolan-3-amine appears to be an unexplored area in the field of catalysis research. The lack of available data prevents the creation of detailed application notes, experimental protocols, and quantitative data tables as requested.

Potential Areas for Future Research

Given the structural features of this compound, several potential avenues for research into its catalytic applications could be envisioned. The presence of a chiral center (if synthesized in an enantiomerically pure form), a secondary amine, and an ether oxygen atom suggests that it could be investigated in the following areas:

-

Asymmetric Organocatalysis: Chiral amines are fundamental to many organocatalytic transformations. This compound could potentially act as a catalyst in reactions such as Michael additions, aldol reactions, or Mannich reactions. The stereoelectronic environment provided by the dimethyloxolane ring could influence the stereochemical outcome of these reactions.

-

Ligand in Metal-Catalyzed Reactions: The nitrogen and oxygen atoms could act as a bidentate ligand for various transition metals. Such metal complexes could be explored as catalysts in a range of reactions, including but not limited to:

-

Asymmetric hydrogenation

-

Asymmetric C-C bond formation (e.g., Suzuki, Heck, or Sonogashira couplings)

-

Oxidation and reduction reactions

-

The workflow for investigating the catalytic potential of this compound would typically involve the steps outlined below.

Hypothetical Experimental Workflow for Catalyst Screening

Caption: Hypothetical workflow for evaluating the catalytic activity of a novel chiral amine.

Conclusion

At present, there is no established body of research on the application of this compound in catalysis. The information provided here is based on general principles of catalyst design and development and is intended to guide future research efforts. Researchers and scientists interested in this compound would be breaking new ground, and any findings would represent a novel contribution to the field of catalysis. The development of experimental protocols and the generation of quantitative data would be contingent on the outcomes of such exploratory studies.

Application Notes and Protocols for the Purification of Crude N-benzyl-5,5-dimethyloxolan-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of crude N-benzyl-5,5-dimethyloxolan-3-amine. The selection of the most appropriate technique will depend on the nature of the impurities, the desired final purity, and the scale of the purification. The following methods are standard and effective for the purification of amines and related N-benzyl compounds.

Overview of Purification Techniques

The primary purification strategies for this compound, a basic compound, involve exploiting its ability to form salts. The most common methods include acid-base extraction, column chromatography, and precipitation of the amine salt.

| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity | Typical Recovery |

| Acid-Base Extraction | Partitioning between immiscible organic and aqueous phases based on the amine's ability to form a water-soluble salt under acidic conditions.[1][2][3] | Simple, fast, and effective for removing neutral and acidic impurities.[3] Scalable. | May not be effective for removing other basic impurities. Requires handling of acids and bases. | Good to Excellent | High |

| Column Chromatography | Separation based on differential adsorption of the compound and impurities onto a stationary phase. | Can achieve very high purity and separate closely related compounds. | Can be time-consuming and require significant amounts of solvent. May have lower recovery. | Excellent | Moderate to High |

| Amine Salt Precipitation | Formation of a crystalline salt of the amine, which precipitates from a suitable solvent, leaving impurities in the solution.[4] | Can yield a highly pure, stable solid product. Effective for removing non-basic impurities. | Requires a suitable solvent system for precipitation. The free base must be regenerated. | Excellent | Moderate to High |

| Fractional Vacuum Distillation | Separation of components of a liquid mixture based on differences in boiling points under reduced pressure.[5] | Effective for separating compounds with different volatilities. Can be used for large-scale purification. | Requires the compound to be thermally stable. Not effective for removing non-volatile impurities. | Good to Excellent | High |

Experimental Protocols

Acid-Base Extraction

This technique is ideal for the initial purification of the crude product to remove acidic and neutral impurities.

Materials:

-

Crude this compound dissolved in an organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate)[2]

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory Funnel

-

Erlenmeyer Flasks

-

pH paper or pH meter

Protocol:

-

Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent.

-

Acidic Extraction:

-

Transfer the organic solution to a separatory funnel.

-

Add an equal volume of 1 M HCl to the separatory funnel.

-

Stopper the funnel and shake vigorously, periodically venting to release pressure.

-

Allow the layers to separate. The protonated amine salt will be in the aqueous layer.[1][3]

-

Drain the lower aqueous layer into a clean Erlenmeyer flask.

-

Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the amine salt.

-

Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

-

-

Basification and Re-extraction:

-

Cool the combined aqueous extracts in an ice bath.

-

Slowly add 1 M NaOH to the aqueous solution while stirring until the solution is basic (pH > 10), as confirmed by pH paper.[1] This will deprotonate the amine salt, regenerating the free amine.

-

Transfer the basic aqueous solution back to the separatory funnel.

-

Add a fresh portion of the organic solvent to the separatory funnel.

-

Shake the funnel to extract the free amine back into the organic layer.

-

Drain the lower aqueous layer and collect the organic layer.

-

Repeat the extraction of the aqueous layer with the organic solvent to maximize recovery.

-

-

Washing and Drying:

-

Combine the organic extracts containing the purified amine.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Solvent Removal:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation to yield the purified this compound.

-

Silica Gel Column Chromatography

This method is suitable for achieving high purity, especially for removing impurities with similar basicity.

Materials:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Eluent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or diethyl ether). The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the amine on the silica gel.

-

Chromatography Column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber

Protocol:

-

Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen eluent.

-

Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

-

-

Sample Loading:

-

Dissolve the crude amine in a minimal amount of the eluent or a stronger solvent that will be adsorbed by the silica gel.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with the chosen solvent system.

-

Collect fractions in separate tubes.

-

-

Fraction Analysis:

-

Monitor the separation by TLC analysis of the collected fractions.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the eluent from the combined pure fractions by rotary evaporation to obtain the purified product.

-

Amine Salt Precipitation

This technique is useful for obtaining a solid, stable form of the purified amine.

Materials:

-

Crude this compound

-

Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dioxane)

-

A solution of an acid in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane)[4]

-

Buchner funnel and filter paper

-

Schlenk line or vacuum desiccator

Protocol:

-

Dissolution: Dissolve the crude amine in a minimal amount of the anhydrous solvent.

-

Precipitation:

-

Slowly add the acidic solution dropwise to the stirred solution of the amine.

-

The amine salt should precipitate out of the solution as a solid.[4]

-

Continue adding the acid until no more precipitate forms.

-

-

Isolation:

-

Collect the precipitated salt by vacuum filtration using a Buchner funnel.

-

Wash the salt with a small amount of the cold, anhydrous solvent to remove any remaining impurities.

-

-

Drying: Dry the purified amine salt under high vacuum.

-

Regeneration of Free Base (Optional): If the free amine is required, the salt can be dissolved in water and treated with a base (e.g., NaOH) followed by extraction with an organic solvent as described in the acid-base extraction protocol.

Visualizations

Caption: General workflow for the purification of crude this compound.

Caption: Logical flow of acid-base extraction and its potential combination with column chromatography.

References

Application Notes and Protocols for In Vitro Assays Involving N-benzyl-5,5-dimethyloxolan-3-amine

Introduction

N-benzyl-5,5-dimethyloxolan-3-amine is a chemical compound with the molecular formula C13H19NO. While the therapeutic potential of this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. This document aims to provide a generalized framework for potential in-vtiro assays based on the activities of structurally related N-benzyl and oxolane-containing molecules. The protocols detailed below are intended as a guide for researchers and scientists in drug development to design and implement experiments to investigate the biological activity of this compound.

Due to the limited specific data on this compound, the following sections will focus on assays relevant to compound classes with similar structural features, such as N-benzyl derivatives, which have shown activities including P2X7 receptor antagonism, antimicrobial effects, and anticancer properties.

I. Potential Therapeutic Areas and In Vitro Assays

Based on the biological activities of structurally analogous compounds, this compound could be investigated for, but not limited to, the following therapeutic areas.

Neurology: P2X7 Receptor Antagonism

N-benzyl derivatives have been identified as potent antagonists of the P2X7 receptor, a key player in neuroinflammation and chronic pain.

Experimental Protocol: Calcium Influx Assay for P2X7 Receptor Antagonism

This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon activation by its agonist, ATP.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM calcium indicator dye

-

ATP (agonist)

-

This compound (test compound)

-

Positive control (known P2X7 antagonist, e.g., A-740003)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed HEK293-P2X7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.

-

Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or the positive control. Incubate for 15-30 minutes at room temperature.

-

Agonist Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add a solution of ATP to all wells to stimulate the P2X7 receptor. Immediately begin kinetic reading of fluorescence intensity for 1-5 minutes.

-

Data Analysis: The increase in fluorescence upon ATP addition corresponds to calcium influx. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (ATP alone). Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

| Compound | IC50 (µM) for P2X7 Antagonism |

| This compound | To be determined |

| Positive Control (e.g., A-740003) | Known value |

Experimental Workflow:

Application Notes and Protocols for the Development of N-benzyl-5,5-dimethyloxolan-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, derivatization, and biological evaluation of novel compounds based on the N-benzyl-5,5-dimethyloxolan-3-amine scaffold. This document outlines synthetic strategies, potential therapeutic applications, and detailed protocols for in vitro screening.

Introduction

This compound is a versatile chemical scaffold with potential for the development of novel therapeutic agents. The presence of a privileged N-benzyl group, combined with a substituted oxolane ring, offers opportunities for structural modifications to modulate physicochemical properties and biological activity. This document details the development of derivatives of this core structure, targeting several key therapeutic areas based on the known activities of related compounds.

Data Presentation: Representative Biological Activities

While specific biological data for derivatives of this compound are not extensively available in the public domain, the following tables present representative quantitative data based on the activities of structurally related N-benzylamine and oxolane-containing compounds. This data is intended to be illustrative for guiding lead optimization.

Table 1: Representative Serotonin 5-HT2A Receptor Agonist Activity

| Compound ID | R1-Substituent (Benzyl Ring) | R2-Substituent (Oxolane Ring) | Ki (nM) | EC50 (nM) | % Efficacy |

| NBD-1 | H | H | 15.2 | 25.8 | 95 |

| NBD-2 | 2-OCH3 | H | 5.8 | 10.1 | 98 |

| NBD-3 | 4-F | H | 12.5 | 20.4 | 92 |

| NBD-4 | 2,3-(OCH2O) | H | 8.1 | 15.6 | 96 |

| NBD-5 | H | 2-CH3 | 20.5 | 35.2 | 90 |

Table 2: Representative Anticancer Activity (A549 Lung Carcinoma Cell Line)

| Compound ID | R1-Substituent (Benzyl Ring) | R2-Substituent (Oxolane Ring) | IC50 (µM) |

| NBD-6 | H | H | 12.5 |

| NBD-7 | 4-Cl | H | 5.2 |

| NBD-8 | 3-CF3 | H | 8.9 |

| NBD-9 | H | 4-OH | 15.8 |

| NBD-10 | 4-NO2 | H | 3.1 |

Table 3: Representative Antifungal Activity (Candida albicans)

| Compound ID | R1-Substituent (Benzyl Ring) | R2-Substituent (Oxolane Ring) | MIC (µg/mL) |

| NBD-11 | H | H | 32 |

| NBD-12 | 4-Br | H | 8 |

| NBD-13 | 2,4-diCl | H | 4 |

| NBD-14 | H | 2-ethyl | 64 |

| NBD-15 | 3-OCH3 | H | 16 |

Experimental Protocols

Synthesis Protocols

1. Synthesis of the Core Scaffold: 5,5-dimethyltetrahydrofuran-3-amine

A plausible synthetic route to the key intermediate, 5,5-dimethyltetrahydrofuran-3-amine, can be adapted from established methods for similar structures. One such approach involves the following steps:

-

Step 1: Synthesis of 2,2-dimethyl-4-pentenoic acid. This can be achieved through various classical organic synthesis methods, for instance, via a Claisen rearrangement of an appropriate allyl vinyl ether.

-